Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a naphthalene ring system substituted with amino, chloro, and ester groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Chlorination: The naphthalene derivative undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amination: The chlorinated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or methanol in the presence of a base.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dechlorinated products.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-3-chloro-1-naphthoate: Similar structure but lacks the tetrahydronaphthalene ring.
Methyl 5-amino-3-chloro-2-naphthoate: Similar structure with a different substitution pattern on the naphthalene ring.
Uniqueness
Methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C12H14ClNO2 |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 5-amino-3-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3 |
InChI Key |
YTZDOEFPHOGKHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2N)Cl |
Origin of Product |
United States |
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